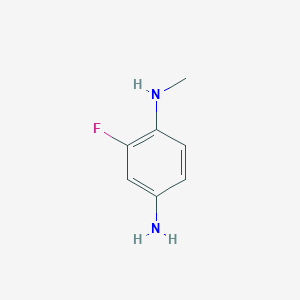

2-fluoro-1-N-methylbenzene-1,4-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis of Advanced Polymers

Researchers have synthesized soluble fluoro-polyimides using fluorine-containing aromatic diamines. These polyimides exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability. This advancement is crucial for creating materials with enhanced performance characteristics suitable for various high-tech applications (Xie et al., 2001).

Development of Electrochromic Materials

The creation of highly stable anodic electrochromic aromatic polyamides has been reported. These materials exhibit reversible electrochromic characteristics with excellent stability, indicating their potential in developing advanced electrochromic devices. Such materials can change color when a voltage is applied, making them ideal for applications in smart windows, displays, and low-energy consumption devices (Liou & Chang, 2008).

Novel Polyamides with Unique Properties

The synthesis of novel aromatic polyamides bearing pendant diphenylamino or carbazolyl groups has been achieved. These polyamides show excellent mechanical properties and thermal resistance, underscoring their utility in creating flexible and durable materials for various industrial applications (Hsiao, Chen, & Liou, 2004).

Applications in Organometallic Chemistry

The utilization of partially fluorinated benzenes, including compounds similar to 2-fluoro-1-N-methylbenzene-1,4-diamine, in organometallic chemistry has been explored. These compounds serve as solvents or ligands in transition-metal-based catalysis, demonstrating the role of fluorinated aromatics in facilitating chemical reactions and synthesis processes (Pike, Crimmin, & Chaplin, 2017).

Exploration of Biodegradation

The biodegradation of difluorobenzenes by specific microbial strains has been studied, showing that certain bacteria can degrade these compounds, highlighting an environmentally friendly approach to managing waste and pollutants derived from fluorinated compounds (Moreira et al., 2009).

Safety and Hazards

Mécanisme D'action

Mode of Action

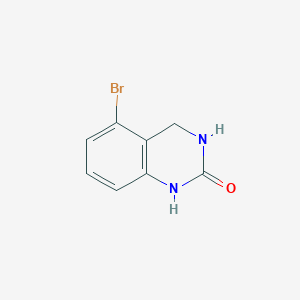

It’s known that similar compounds undergo a series of reactions including nitration, conversion from the nitro group to an amine, and bromination . The conversion of the nitro group to an amine must occur last because the amine group is ortho/para directing .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-fluoro-1-N-methylbenzene-1,4-diamine. For instance, the compound should be handled with appropriate protective equipment such as gloves, glasses, and protective clothing to avoid contact with eyes, skin, and oral cavity . It should be operated in a well-ventilated place to avoid inhalation of powder or gas . Strict safety procedures for chemical handling should be followed during storage and use .

Propriétés

IUPAC Name |

2-fluoro-1-N-methylbenzene-1,4-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c1-10-7-3-2-5(9)4-6(7)8/h2-4,10H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOJQTIRBEURDRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,8-Dimethoxy-3-(4-methylphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2797590.png)

![3-[(3,4-dimethoxyphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2797596.png)

![(E)-3-(2-chlorophenyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2797600.png)

![(E)-1-[2-(4-bromophenyl)sulfanyl-4-methylquinolin-3-yl]-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B2797606.png)

![1-Methyl-1,8-diazaspiro[4.5]decane](/img/structure/B2797612.png)